N-methyl-1H-indole-5-carboxamide
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Overview
Description
N-methyl-1H-indole-5-carboxamide: is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Mechanism of Action
Target of Action
N-methyl-1H-indole-5-carboxamide, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
The presence of the carboxamide moiety in indole derivatives, including this compound, causes hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of their activity , leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Pharmacokinetics
The lipophilic nature of many indole derivatives, including this compound, may facilitate their diffusion through lipid-rich bilayers , potentially impacting their bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the broad range of biological activities associated with indole derivatives . For example, some indole derivatives have been found to have antiviral activity, with inhibitory activity against influenza A .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s interaction with its targets can be influenced by the pH of the environment . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and light exposure.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Leimgruber–Batcho Indole Synthesis: This method involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal to form an intermediate, which is then cyclized to produce the indole derivative.
Fischer Indole Synthesis: This classical method involves the reaction of phenylhydrazine with ketones or aldehydes to form the indole ring.
Industrial Production Methods: Industrial production of N-methyl-1H-indole-5-carboxamide typically involves large-scale application of the above synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products:
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
Industry:
Comparison with Similar Compounds
- 1H-indole-5-carboxamide
- N-methyl-1H-indole-2-carboxamide
- 5-fluoro-1H-indole-2-carboxamide
Uniqueness: N-methyl-1H-indole-5-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
CAS No. |
121206-74-4 |
---|---|
Molecular Formula |
C10H10N2O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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